Methyl 6-methylbenzofuran-2-carboxylate
Overview
Description
Methyl 6-methylbenzofuran-2-carboxylate (M6MBC) is a compound with a wide range of applications in the scientific research field. It is a versatile compound that has been used for various purposes, including its use as a drug, a building block for the synthesis of other compounds, and as a tool for studying various biochemical and physiological processes.
Scientific Research Applications
Methyl 6-methylbenzofuran-2-carboxylate has been used in a variety of scientific research applications. It has been used as a tool for studying the effects of drugs on various biochemical and physiological processes. It has also been used as a building block for the synthesis of other compounds, and as a drug for treating various conditions.
Mechanism of Action
The mechanism of action of Methyl 6-methylbenzofuran-2-carboxylate is not fully understood. However, it is believed to act as an agonist of the G protein-coupled receptor GPR55, which is involved in the regulation of various physiological processes, including pain, inflammation, and appetite.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist of GPR55, which is involved in the regulation of various physiological processes, including pain, inflammation, and appetite. This compound has also been shown to have anti-inflammatory effects and to modulate the release of various neurotransmitters, such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
Methyl 6-methylbenzofuran-2-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound and has a wide range of applications in the scientific research field. It is also relatively easy to synthesize and can be used as a building block for the synthesis of other compounds. However, it is important to note that this compound is a relatively new compound, and its effects have not been extensively studied.
Future Directions
There are a number of potential future directions for the use of Methyl 6-methylbenzofuran-2-carboxylate. It could be used as a tool for studying the effects of drugs on various biochemical and physiological processes. It could also be used as a building block for the synthesis of other compounds. Additionally, it could be studied to further understand its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications.
Properties
IUPAC Name |
methyl 6-methyl-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-3-4-8-6-10(11(12)13-2)14-9(8)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKMCBYWDLAIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(O2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546103 | |
Record name | Methyl 6-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82788-37-2 | |
Record name | Methyl 6-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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